Nicotine hydrogen tartrate

Pharmacokinetics Nicotine replacement therapy Preclinical toxicology

Substituting nicotine salts without correcting for counterion identity, hydration state, or pharmacokinetic behavior introduces quantifiable error in dose delivery and method validation. Nicotine hydrogen tartrate (CAS 65-31-6) delivers nicotine as a defined, crystalline salt-not a resin complex or free base-ensuring gravimetric accuracy and straightforward HPLC quantitation. • 62% lower AUC and 3-fold higher cotinine conversion vs. free base (IV, rat); dose selection must reflect altered clearance. • 2-fold dose efficiency advantage over polacrilex in lozenge formulations (1 mg NHT bioequivalent to 2 mg polacrilex gum). • EP reference standard grade available with assigned absolute purity; validated stability-indicating HPLC method with defined LOD/LOQ supports ANDA-level quality documentation. Specify CAS 65-31-6 (anhydrous) or CAS 6019-06-3 (dihydrate) in methods.

Molecular Formula C14H20N2O6
Molecular Weight 312.32 g/mol
CAS No. 65-31-6
Cat. No. B012002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotine hydrogen tartrate
CAS65-31-6
Synonyms(-)-nicotinehydrogentartrate; nicotine,tartrate(1:2); nicotineacidtartrate; nicotinehydrogentartrate; nikotinbitartrat; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-dihydroxybutane; pyridine,3-(1-methyl-2-pyrrolidinyl)-,(s)-,(r-(r*,r*))-2,3-d
Molecular FormulaC14H20N2O6
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C10H14N2.C4H6O6/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h2,4,6,8,10H,3,5,7H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
InChIKeyQLDPCHZQQIASHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
SolubilityAll salts are soluble in water, alcohol, and ether /Nicotine salts/
Solubility in water: very good

Nicotine Hydrogen Tartrate: Chemical Identity & Procurement


Nicotine hydrogen tartrate (NHT), formally (−)-nicotine hydrogen (+)-tartrate or nicotine ditartrate, is a crystalline salt formed from (S)-nicotine and tartaric acid in a 1:2 stoichiometric ratio (molecular formula C₁₀H₁₄N₂·2C₄H₆O₆, MW 462.41 g/mol anhydrous) [1]. It is the solid-state presentation of nicotine most commonly employed in pharmaceutical formulations, analytical reference standards, and research applications because salt formation converts nicotine from a hygroscopic, photolabile oil into a stable, weighable powder suitable for precise handling [2]. NHT is listed in the European Pharmacopoeia (EP) as a reference standard and is also designated as a Phyproof® primary reference substance with assigned absolute purity . Unlike nicotine polacrilex (an ion-exchange resin complex) or nicotine free base, NHT delivers the alkaloid as a simple, stoichiometrically defined salt, enabling accurate gravimetric dosing and straightforward HPLC quantitation [3].

Nicotine Hydrogen Tartrate: Salt-Form Specificity & Substitution Risks


Nicotine salts are not interchangeable commodities. The counterion identity, hydration state, and crystalline form profoundly alter pharmacokinetic (PK) parameters, thermal stability, photostability, and solubility, each of which directly impacts formulation performance, regulatory compliance, and experimental reproducibility [1]. For instance, intravenous nicotine hydrogen tartrate yields a 62% lower AUC and a 3-fold higher metabolic conversion to cotinine compared to nicotine free base in rats, while the 1 mg NHT lozenge is bioequivalent to 2 mg nicotine polacrilex gum—a 2-fold nominal dose advantage [2][3]. Selecting the dihydrate (CAS 6019-06-3) over the anhydrous form (CAS 65-31-6) alters water solubility from 20 mg/mL to 50 mg/mL and introduces a stoichiometric water content of 6.9–8.0% that must be accounted for in gravimetric formulations . These differences are not marginal; substituting one nicotine salt for another without correcting for PK behavior, water content, or analytical standard traceability introduces quantifiable error in dose delivery, method validation, and inter-study comparability.

Nicotine Hydrogen Tartrate Comparative Evidence


Intravenous Pharmacokinetics: Salt vs Free Base

Following intravenous administration at 1 mg/kg nicotine dose in rats, nicotine hydrogen tartrate (NS) exhibited a fundamentally different pharmacokinetic profile compared to nicotine free base (NB). NS produced significantly lower systemic exposure (AUC 27.7 vs 66.3 μg·min/mL, P<0.05), shorter mean residence time (MRT 58.3 vs 165.7 min), shorter terminal half-life (T₁/₂,β 51.4 vs 144.2 min), and higher systemic clearance (CL 46.3 vs 18.3 mL/min/kg) [1]. The metabolic conversion to cotinine from NS was threefold greater than that from NB. These data demonstrate that the tartrate salt alters nicotine's disposition independently of the nicotine cation, making PK-based dose selection salt-form-specific.

Pharmacokinetics Nicotine replacement therapy Preclinical toxicology

Oral Bioequivalence: Lozenge vs Gum

In randomized crossover pharmacokinetic trials in human smokers, a 1 mg nicotine bitartrate lozenge (Nicotinell®) was bioequivalent to a 2 mg nicotine polacrilex gum, as demonstrated by similar tmax, Cmax, and AUC values [1]. The 2 mg lozenge delivered nicotine exposure intermediate between 2 mg and 4 mg polacrilex gum. At nominal equivalent doses, the bitartrate lozenge consistently delivered larger amounts of bioavailable nicotine than polacrilex gum, ranked as: 4 mg polacrilex gum > 2 mg Nicotinell lozenge ⪆ 2 mg polacrilex gum > 1 mg Nicotinell lozenge ≈ 2 mg polacrilex gum [1]. This 2:1 nominal dose advantage (1 mg lozenge ≈ 2 mg gum) reflects the higher free nicotine release efficiency from the simple salt compared to the ion-exchange-resin-bound polacrilex.

Nicotine replacement therapy Bioequivalence Formulation science

Thermal Stability Among Nicotine Salts

Thermogravimetric analysis (TGA) at 10°C/min heating rate revealed that nicotine tartrate achieves its maximum weight loss rate at 206.02°C, positioning it intermediate among six common nicotine salts: nicotine benzoate (234.39°C), nicotine tartrate (206.02°C), nicotine malate (199.07°C), nicotine lactate (181.27°C), nicotine citrate (178.55°C), and nicotine levulinate (169.34°C) [1]. Separately, differential scanning calorimetry (DSC) of crystalline nicotinium d-tartrate demonstrated a melting point of 143.1°C—one of the highest reported for any crystalline nicotine solid—compared to 93.7°C for the l-tartrate diastereomeric salt [2]. This thermal stability ranking matters for applications where processing temperatures (e.g., hot-melt extrusion, aerosol generation) may degrade less stable nicotine forms.

Thermal analysis E-cigarette formulation Salt stability

Photostability: Salt vs Free Base

Nicotine free base (liquid) exhibits well-documented photodegradation upon UV exposure, decomposing into oxynicotine, nicotinic acid, and methylamine [1]. In a controlled photostability experiment, (S)-nicotine free base was irradiated with UV light (λ = 300 nm) for 24 hours and analyzed by ¹H NMR spectroscopy; the post-irradiation spectrum revealed numerous new peaks indicative of extensive degradation [1]. Under identical conditions, both nicotinium d-tartrate and nicotinium l-tartrate crystalline salts showed no detectable degradation in their post-irradiation ¹H NMR spectra—identical to the non-irradiated controls [1]. This result was replicated across both enantiomers of tartaric acid, demonstrating that crystallization with tartrate counterions confers intrinsic photoprotection independent of enantiomer.

Photostability API shelf-life Solid-state chemistry

Solubility & Stoichiometry: Anhydrous vs Dihydrate

The anhydrous form of nicotine hydrogen tartrate (CAS 65-31-6) exhibits a water solubility of 20 mg/mL (clear solution) as specified by Sigma-Aldrich , while the dihydrate form (CAS 6019-06-3) demonstrates a solubility of 50 mg/mL (clear to slightly hazy solution) . The dihydrate carries a stoichiometric water content of 6.9–8.0% (Karl Fischer), which must be explicitly corrected for when preparing solutions on an anhydrous basis . The anhydrous form is specified as ≥98% (HPLC) with an EP-compliant assay range of 98.5–101.5% on an anhydrous basis, with individual specified impurities (cotinine, myosmine, nicotine-N-oxide, β-nicotyrine, anatabine, anabasine, nornicotine) each controlled to ≤0.3% and total impurities ≤0.8% . This level of impurity specification is not universally available for other nicotine salt forms from all suppliers.

Solubility Gravimetric formulation Analytical standard preparation

Nicotine Hydrogen Tartrate Application Scenarios


Salt-Form-Aware Dosing in Preclinical Studies

When designing rodent nicotine exposure studies, the 58% lower AUC and 153% higher clearance of nicotine hydrogen tartrate compared to nicotine free base (following IV administration) must inform dose selection [1]. The NIEHS explicitly selected nicotine bitartrate dihydrate for its toxicity studies because of its stability advantage over free base and its relevance to consumer product formulations [2]. Researchers should specify CAS 65-31-6 (anhydrous) or CAS 6019-06-3 (dihydrate) explicitly in methods sections, report water content, and calculate doses on an anhydrous nicotine basis to ensure inter-laboratory reproducibility. The validated stability-indicating HPLC method with defined LOD (0.118 mg/mL) and LOQ (0.354 mg/mL) provides a ready-to-adopt analytical framework [3].

NRT Lozenge & Gum Formulation Development

Nicotine hydrogen tartrate is the active ingredient in Nicotinell® lozenges, where 1 mg of the bitartrate salt delivers systemic nicotine exposure bioequivalent to 2 mg of polacrilex gum [4]. Formulators developing generic NRT lozenges should consider this 2-fold dose efficiency advantage when selecting between tartrate and polacrilex as the nicotine source. The EP reference standard (Nicotine ditartrate CRS) is available for method validation and quality control, ensuring pharmacopoeial compliance [5]. The well-characterized impurity profile (seven specified impurities each ≤0.3%) supports ANDA-level quality documentation .

Salt Selection for E-Cigarette and Heated Tobacco

Nicotine tartrate's maximum weight loss rate temperature (206.02°C) occupies a distinct intermediate position in the thermal stability ranking of six common nicotine salts, with >90% nicotine transfer to smoke upon pyrolysis [6]. Combined with the crystalline d-tartrate salt's high melting point of 143.1°C—one of the highest reported for any crystalline nicotine solid [7]—this thermal profile makes nicotine hydrogen tartrate suitable for aerosol-generating devices operating in the 150–260°C window where premature nicotine degradation must be avoided during manufacturing and storage, yet efficient nicotine release must occur during use.

HPLC Method Validation & Pharmacopoeial Testing

Nicotine hydrogen tartrate is available as an EP reference standard (Nicotine ditartrate CRS and Nicotine for system suitability CRS) and as a Phyproof® primary reference substance with assigned absolute purity accounting for chromatographic purity, water, residual solvents, and inorganic impurities . For laboratories performing USP or EP compendial testing, the dihydrate reference standard (CAS 6019-06-3) is specifically prescribed. The availability of a published stability-indicating HPLC method with positive peak purity index ensures that degradation products formed under stress conditions (acid, base, oxidative, thermal, photolytic) do not co-elute with the nicotine peak [3]. Procurement specifications should require a certificate of analysis reporting water content, individual specified impurity levels, and assay on anhydrous basis.

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